N-(2,4-dimethoxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-29-17-12-13-20(21(14-17)30-2)25-22(28)15-31-24-26-19-11-7-6-10-18(19)23(27-24)16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZMQFSNSPOSBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagent Selection
The acetamide moiety in N-(2,4-dimethoxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide is typically formed via carbodiimide-mediated coupling. In a method analogous to the synthesis of N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(3,4,5-trimethoxyphenyl)acetamide, 2-((4-phenylquinazolin-2-yl)thio)acetic acid is activated using EDCI·HCl in the presence of DMAP as a catalyst. The reaction proceeds under nitrogen at 0°C for 30 minutes, followed by 24 hours at room temperature in anhydrous dichloromethane. This approach achieves a 76% yield after recrystallization with dichloromethane-ethyl acetate.
Optimization of Stoichiometry and Solvent Systems
Critical parameters include a 1:1 molar ratio of the carboxylic acid (2-((4-phenylquinazolin-2-yl)thio)acetic acid) to the amine (2,4-dimethoxyaniline). Increasing the solvent volume to 35 mL of dichloromethane per 0.5 g of starting material minimizes side reactions, while sequential washing with 2.0 M HCl, saturated sodium bicarbonate, and brine ensures high purity.
Synthesis of 4-Phenylquinazolin-2-ylthiol Intermediate
Multi-Component Reaction for Quinazoline Core
The 4-phenylquinazolin-2-ylthiol group is synthesized via a three-component reaction involving benzoyl isothiocyanate, as demonstrated in the preparation of 3-phenylquinazolin-2,4-diones. Heating 4-(2,4-dioxo-1,4-dihydroquinazolin-3-yl)benzoyl chloride with ammonium thiocyanate under reflux forms benzoyl isothiocyanate, which undergoes cyclodehydration with thiourea to yield the thiolated quinazoline.
Thiol Group Activation
The thiol intermediate is activated using N-hydroxysuccinimide (NHS) or pentafluorophenyl (PFP) esters to enhance reactivity toward the acetamide coupling step. This strategy mirrors enzymatic approaches where thiol groups are stabilized in phosphate buffer systems.
Thioether Linkage Formation
Nucleophilic Substitution
The thioether bond is formed via nucleophilic substitution between 4-phenylquinazolin-2-ylthiol and 2-chloro-N-(2,4-dimethoxyphenyl)acetamide. Reaction conditions include 0°C in acetonitrile with a catalytic amount of N-ethyl-N,N-diisopropylamine, achieving 82.5% enantiomeric excess (ee) in analogous sulfoxide syntheses.
Comparative Analysis of Synthetic Routes
Scalability and Industrial Adaptations
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
The compound belongs to a broader class of thioacetamide-linked heterocyclic derivatives. Below is a systematic comparison with structurally and functionally related analogs:
Structural Analogues
Key Observations :
- Quinazoline vs. Pyrimidinone Cores: Quinazoline-based compounds (e.g., target compound, Compound 3.6) exhibit broader enzymatic inhibition profiles compared to pyrimidinone derivatives (e.g., Compound 18), likely due to planar aromaticity and hydrogen-bonding capacity .
- Substituent Effects : The 2,4-dimethoxyphenyl group in the target compound may confer better membrane permeability than the 4-methoxyphenyl group in Compound 9 . Fluorinated groups (e.g., trifluoromethyl in Compound 18) enhance target binding but reduce solubility .
Key Insights :
- Fluorinated and brominated derivatives (e.g., Compound 18, 5i) show enhanced potency but face metabolic instability risks .
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological assays, and therapeutic implications based on current research findings.
Structural Characteristics
The compound features a quinazoline moiety linked to a thioacetamide group, characterized by the following structural formula:
This structure allows for various interactions with biological targets, contributing to its pharmacological potential.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Quinazoline Derivative : The initial step involves synthesizing the quinazoline backbone through cyclization reactions of appropriate precursors.
- Thioacetic Modification : The introduction of the thioacetamide group is achieved via nucleophilic substitution reactions.
- Final Product Isolation : Purification techniques such as recrystallization or chromatography are employed to isolate the final compound.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that it inhibits cell proliferation in various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT29 (Colon) | 5.5 | Induction of apoptosis |
| MDA-MB-231 (Breast) | 3.8 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 4.1 | Inhibition of CDK1/cyclin B activity |
The compound's ability to induce apoptosis and inhibit cell cycle progression suggests its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It selectively inhibits the COX-II enzyme, which is crucial in mediating inflammatory responses. The following table summarizes its activity compared to standard drugs:
| Compound | COX-II Inhibition (%) | Reference Drug Comparison |
|---|---|---|
| This compound | 85 | Indomethacin (80%) |
| Aspirin | 70 |
This selective inhibition underscores its potential for treating inflammatory diseases with fewer side effects than non-selective NSAIDs .
The biological activity of this compound can be attributed to:
- Interaction with Enzymes : The compound binds to specific active sites on enzymes involved in cancer progression and inflammation.
- Cellular Uptake : Its lipophilic nature enhances cellular uptake, allowing for effective intracellular action.
- Signal Transduction Modulation : It may modulate key signaling pathways involved in cell survival and proliferation.
Case Studies
Recent studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Colon Cancer Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in tumor growth in xenograft mouse models, supporting its use as a potential chemotherapeutic agent .
- Inflammation Model : In rodent models of inflammation, administration led to reduced edema and pain response comparable to established anti-inflammatory drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
